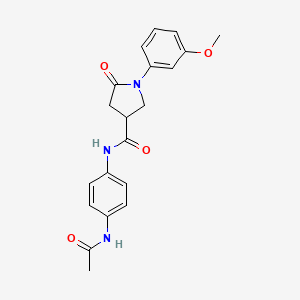

N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14826144

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3O4 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H21N3O4/c1-13(24)21-15-6-8-16(9-7-15)22-20(26)14-10-19(25)23(12-14)17-4-3-5-18(11-17)27-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,24)(H,22,26) |

| Standard InChI Key | KRRMEXWFDBLYOO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Introduction

N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of carboxamides, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N). Its unique structure, featuring a pyrrolidine ring fused with aromatic systems, enhances its potential for biological interaction, making it a promising candidate for further pharmacological studies.

Synthesis

The synthesis of N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps

-

Starting Materials: The synthesis often begins with commercially available precursors.

-

Reaction Conditions: Careful control of temperature, solvent, and reaction time is crucial.

-

Characterization: NMR, MS, and IR are used to verify the compound's structure and purity.

Potential Applications

N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in drug development, particularly in inhibiting specific biological pathways linked to diseases such as cancer and viral infections. Compounds with similar structures have shown activity against various cancer cell lines and viral infections, suggesting that this compound could have similar therapeutic effects.

Potential Therapeutic Areas

| Therapeutic Area | Potential Application |

|---|---|

| Cancer | Inhibition of cancer cell growth |

| Viral Infections | Inhibition of viral replication |

Mechanism of Action

The mechanism of action for N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific biological targets. These interactions are believed to modulate the activity of enzymes or receptors, which could lead to therapeutic effects. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Interaction with Biological Targets

-

Enzyme Inhibition: Potential to inhibit enzymes involved in disease pathways.

-

Receptor Modulation: Ability to modulate receptor activity, affecting cellular processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume